Dilopetine Citrate
Description
Dilopetine Citrate (E6039; CAS 247046-64-6) is a citrate salt of Dilopetine, a dual tachykinin and neuropeptide receptor modulator with demonstrated antidepressant activity . Its molecular formula is C₁₉H₂₇N₃O₈S, with a molecular weight of 457.506 g/mol and a hydrogen bond donor/acceptor count of 4 and 11, respectively. Structurally, it features a high atomic complexity (480) and 31 heavy atoms, contributing to its unique receptor-binding properties .
This compound is typically stored at 2–8°C for long-term stability and is formulated for both oral (e.g., suspensions in 0.5% CMC Na) and injectable (e.g., DMSO/PEG300/Tween 80/physiological saline mixtures) administration.
Properties
CAS No. |
247046-64-6 |
|---|---|
Molecular Formula |
C19H27N3O8S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-thiophen-2-ylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C13H19N3OS.C6H8O7/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7,10,13H,8-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
KRFGVGXHTYATEZ-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E-6006 Citrate; E-6039; E 6039; E6039; Dilopetine Citrate. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct comparative studies of Dilopetine Citrate are scarce in the provided evidence, its pharmacological profile can be contextualized against broader classes of neuromodulators and citrate-based therapeutics. Below is a synthesized analysis based on structural, mechanistic, and functional attributes:
Table 1: Key Attributes of this compound vs. Representative Compounds
| Parameter | This compound | Typical SSRI (e.g., Fluoxetine) | Dual Receptor Modulators (e.g., Vortioxetine) | Citrate-Based Drugs (e.g., Magnesium Citrate) |
|---|---|---|---|---|
| Primary Targets | Tachykinin, Neuropeptide Receptors | Serotonin Transporter (SERT) | SERT, 5-HT₁A/₁B receptors | Electrolyte balance (non-pharmacological) |
| Molecular Weight | 457.506 g/mol | 309.33 g/mol | 298.44 g/mol | 294.1 g/mol (Magnesium Citrate) |
| Mechanistic Class | Dual Receptor Modulator | Selective Reuptake Inhibitor | Multimodal Antidepressant | Electrolyte Supplement |
| Administration Routes | Oral, Injectable | Oral | Oral | Oral |
| Key Indications | Depression (preclinical) | Depression, OCD | Depression, Cognitive Symptoms | Constipation, Hypomagnesemia |
| Unique Features | High receptor specificity | Long half-life (~4–6 days) | Pro-cognitive effects | Rapid absorption in GI tract |
Mechanistic Differentiation
- This mechanism aligns more closely with multimodal agents like Vortioxetine, which combines SERT inhibition with 5-HT receptor modulation. However, this compound’s lack of direct SERT interaction may reduce side effects like sexual dysfunction .
- Citrate Salt Utility : As a citrate salt, this compound benefits from enhanced solubility and bioavailability compared to freebase formulations. This contrasts with citrate salts used in electrolyte supplements (e.g., Magnesium Citrate), where citrate primarily aids absorption rather than pharmacological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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